(2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one
Description
(2Z)-2-(Pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one is a heterocyclic compound featuring a benzothiophen-3(2H)-one core conjugated with a pyridin-3-ylmethylidene substituent in a Z-configuration. The compound’s synthesis typically involves condensation reactions under basic conditions, analogous to methods described for structurally related benzothiophenones (e.g., ).
Key characteristics include:
Properties
IUPAC Name |
(2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS/c16-14-11-5-1-2-6-12(11)17-13(14)8-10-4-3-7-15-9-10/h1-9H/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRNIMZTMJQFSU-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CN=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CN=CC=C3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one, a derivative of benzothiophene, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of (2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one is C14H9NOS. It features a benzothiophene core fused with a pyridine moiety, which contributes to its biological activity. The compound can be synthesized through various methods, including condensation reactions involving pyridine derivatives and benzothiophene.
Anticancer Activity
Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A recent study highlighted the efficacy of benzothiophene derivatives against different cancer cell lines, suggesting that (2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one may also demonstrate similar effects .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiophene derivatives has been well-documented. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structure of (2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one may enhance its interaction with these targets, leading to reduced inflammation in various models .
Antimicrobial Activity
Benzothiophene derivatives are also recognized for their antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways . For example, the antibacterial activity of similar compounds was assessed using the cup plate method against various bacterial strains, showing promising results .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one. Modifications in the benzothiophene or pyridine ring can significantly influence its pharmacological properties. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyridine ring | Alters binding affinity to biological targets |
| Variations in the thiophene structure | Modifies solubility and bioavailability |
These insights can guide further synthetic efforts to enhance the therapeutic profile of this compound.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A series of benzothiophene derivatives were evaluated for their cytotoxic effects against human cancer cell lines. Results indicated that modifications in substituents led to enhanced potency against specific cancer types .
- Anti-inflammatory Research : In a model assessing COX inhibition, certain benzothiophene derivatives demonstrated IC50 values comparable to known anti-inflammatory drugs like ibuprofen, indicating their potential as anti-inflammatory agents .
- Antimicrobial Evaluations : A comprehensive study tested various benzothiophene derivatives against common pathogens, revealing significant antibacterial activity that warrants further investigation into their clinical applications .
Scientific Research Applications
Research indicates that (2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one exhibits significant biological activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives of benzothiophene compounds possess antimicrobial properties. For instance, modifications to the benzothiophene structure have resulted in compounds with enhanced antibacterial efficacy against various pathogens .
- Anthelmintic Activity : Some synthesized derivatives have shown promising results in anthelmintic screening, indicating their potential as treatments for parasitic infections. The activity was evaluated using standard protocols, showing that certain derivatives exhibit broad-spectrum efficacy .
- Antiviral Potential : There is ongoing research into the antiviral properties of benzothiophene derivatives, particularly their ability to inhibit viral replication mechanisms. The interaction with viral polymerases has been a focus area, suggesting that these compounds could serve as leads for antiviral drug development .
Case Studies
Several studies have illustrated the applications of (2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Note: Values marked with * are estimated based on structural analogs due to incomplete data in the provided evidence.
Key Comparisons
Core Heterocycle :
- Benzothiophen-3(2H)-one (main compound and ): The sulfur atom in the thiophene ring increases lipophilicity compared to oxygen-containing benzofuran (Leptosidin). This may enhance membrane permeability in biological systems .
- Pyridazin-3(2H)-one (): The nitrogen-rich core offers distinct hydrogen-bonding capabilities, often exploited in kinase inhibitors .
Nitro and Hydroxy Groups (): Enhance solubility in polar solvents and enable redox activity, relevant for prodrug design or photodynamic therapy . Methoxy and Hydroxy Groups (Leptosidin): Confer antioxidant properties, as seen in natural flavonoids .
Synthetic Accessibility: The main compound and its benzothiophenone analogs () are synthesized via base-mediated condensations, similar to pyridazinones (). However, pyridazinones require halide displacement steps, increasing synthetic complexity .
Crystallographic Analysis :
- Structural confirmation of Z-configuration relies on tools like SHELXL () and ORTEP (). For example, the nitro-substituted analog () exhibits planar geometry stabilized by intramolecular hydrogen bonding (O–H⋯O), a feature likely absent in the pyridine-substituted compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
